molecular formula C16H19ClN8O4 B048124 5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride CAS No. 123844-08-6

5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride

Cat. No. B048124
M. Wt: 422.8 g/mol
InChI Key: CLODVYXNEXFMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride is a synthetic compound that has been widely used in scientific research. It is a derivative of amiloride, which is a well-known potassium-sparing diuretic. 5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride has been used as a tool to study the activity of certain ion channels, transporters, and receptors in various biological systems.

Mechanism Of Action

The mechanism of action of 5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride involves the inhibition of ENaC activity. ENaC is a membrane protein that regulates the reabsorption of sodium ions in the kidney, lung, and colon. Inhibition of ENaC activity leads to increased sodium excretion in the urine, which can help to lower blood pressure and reduce fluid accumulation in the lungs.

Biochemical And Physiological Effects

In addition to its effect on ENaC activity, 5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the Na+/H+ exchanger (NHE) in the heart, which can be useful in the treatment of ischemic heart disease. It has also been shown to inhibit the activity of the glucose transporter GLUT1, which may be useful in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride in lab experiments is its specificity for ENaC inhibition. This allows researchers to study the role of ENaC in various biological systems. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are several future directions for the use of 5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride in scientific research. One area of interest is the development of more potent and selective ENaC inhibitors for the treatment of hypertension and other conditions. Another area of interest is the study of the role of ENaC in cancer development and progression. Finally, the use of 5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride in combination with other compounds may lead to the development of novel therapies for a variety of diseases.

Synthesis Methods

The synthesis of 5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride involves the reaction of amiloride with 2-methoxy-5-nitrobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to obtain the final compound.

Scientific Research Applications

5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride has been used in a variety of scientific research applications. It has been shown to inhibit the activity of the epithelial sodium channel (ENaC) in the kidney, lung, and colon. This inhibition can be useful in the treatment of conditions such as hypertension, cystic fibrosis, and diarrhea.

properties

CAS RN

123844-08-6

Product Name

5-(N-Ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride

Molecular Formula

C16H19ClN8O4

Molecular Weight

422.8 g/mol

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl-[(2-methoxy-5-nitrophenyl)methyl]amino]pyrazine-2-carboxamide

InChI

InChI=1S/C16H19ClN8O4/c1-3-24(7-8-6-9(25(27)28)4-5-10(8)29-2)14-12(17)21-11(13(18)22-14)15(26)23-16(19)20/h4-6H,3,7H2,1-2H3,(H2,18,22)(H4,19,20,23,26)

InChI Key

CLODVYXNEXFMOL-UHFFFAOYSA-N

SMILES

CCN(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Canonical SMILES

CCN(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Other CAS RN

123844-08-6

synonyms

5-(N-ethyl-(2'-methoxy-5'-nitrobenzyl))amiloride
5-N,N-ethyl-(2-methoxy-5-nitrobenzyl)amiloride
L 651548
L-651,548
NENMBA

Origin of Product

United States

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